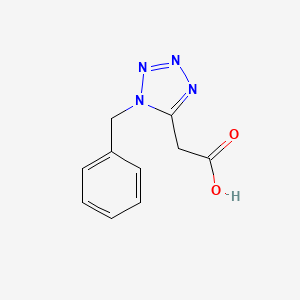

(1-Benzyl-1H-tetrazol-5-yl)acetic acid

Description

The Significance of Tetrazole Heterocycles in Contemporary Chemical Research

The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms and one carbon atom, is a prominent scaffold in modern chemical and pharmaceutical research. researchgate.netphmethods.net Although not found in nature, this unique, nitrogen-rich heterocycle has garnered significant attention for its wide array of applications. bohrium.comlifechemicals.com In medicinal chemistry, the tetrazole moiety is a key pharmacophore, present in numerous clinically approved drugs with diverse therapeutic actions, including antihypertensive, antibacterial, and antiallergic agents. bohrium.comlifechemicals.comnih.gov

A primary role of the tetrazole group in drug design is its function as a bioisosteric replacement for the carboxylic acid group. researchgate.netbeilstein-journals.orgthieme-connect.com Tetrazoles exhibit similar acidity and planar geometry to carboxylic acids, allowing them to engage in similar biological interactions, but they often confer advantages such as increased lipophilicity, metabolic stability, and improved oral bioavailability. lifechemicals.comnih.gov This has led to the incorporation of tetrazoles into a multitude of drug candidates to enhance their pharmacokinetic profiles. phmethods.net The versatility of tetrazole derivatives extends beyond medicine into materials science, where they are investigated as components of explosives and gas-generating agents for airbags, and in coordination chemistry as stable ligands for metal complexes. phmethods.netkashanu.ac.iracademie-sciences.fr The broad spectrum of biological activities associated with tetrazole-containing compounds—including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties—ensures their continued importance as a privileged structure in the development of novel molecules. kashanu.ac.irnih.gov

Structural Features and Nomenclature of (1-Benzyl-1H-tetrazol-5-yl)acetic acid

This compound is a derivative of the parent compound 1H-Tetrazole-5-acetic acid. Its chemical structure is defined by a central tetrazole ring substituted at two positions. A benzyl (B1604629) group (-CH₂C₆H₅) is attached to the nitrogen atom at the first position (N1) of the heterocycle, and an acetic acid group (-CH₂COOH) is linked to the carbon atom at the fifth position (C5).

Table 1: Physicochemical and Spectroscopic Data

| Property | Value / Description |

|---|---|

| IUPAC Name | 2-(1-benzyl-1H-tetrazol-5-yl)acetic acid |

| Molecular Formula | C₁₀H₁₀N₄O₂ |

| LogP | ≈ 1.2 |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NN=N2)CC(=O)O |

| IR Spectroscopy | Strong absorptions at ≈ 1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H stretch), and 1450–1600 cm⁻¹ (tetrazole ring vibrations). vulcanchem.com |

| ¹H NMR (DMSO-d₆) | δ 7.3–7.5 (benzyl aromatic protons), δ 5.2 (CH₂ of benzyl), and δ 3.8 (CH₂ of acetic acid). vulcanchem.com |

This data is compiled from an analysis of the compound and its structural analogs. vulcanchem.com

Research Landscape and Perspectives on the this compound Scaffold

Research involving the this compound scaffold is primarily situated within the broader context of medicinal chemistry, where tetrazole derivatives are actively explored for new therapeutic applications. While this specific compound is often a building block or reference molecule, its structural motifs are central to several areas of drug discovery.

Structural analogs of this compound have been investigated for a range of pharmacological activities:

Antihypertensive Activity: The tetrazole ring is a key component of angiotensin II receptor blockers (ARBs), a major class of antihypertensive drugs. vulcanchem.com Analogs of the title compound, such as losartan, function by competitively binding to the AT₁ receptor, thereby inhibiting vasoconstriction. vulcanchem.com

Anti-inflammatory Effects: In preclinical models, benzyl-tetrazole analogs have demonstrated significant anti-inflammatory properties, with mechanisms suggested to involve the inhibition of COX-2 and suppression of the NF-κB pathway. vulcanchem.com

Antimicrobial Properties: Screening studies of tetrazole derivatives have revealed that modifications to the benzyl ring, such as the inclusion of electron-withdrawing groups, can confer broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. vulcanchem.com

The future research perspective for this and related scaffolds remains promising. Current efforts in the field focus on novel synthetic strategies to create diverse libraries of tetrazole-based compounds for high-throughput screening. beilstein-journals.org The development of new building blocks, such as tetrazole aldehydes, facilitates the incorporation of the tetrazole moiety into complex, drug-like molecules through multicomponent reactions. beilstein-journals.org The continued exploration of tetrazole derivatives as anticancer, antidiabetic, and neuroprotective agents highlights the enduring potential of this chemical class in addressing a wide range of diseases. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

64953-18-0 |

|---|---|

Molecular Formula |

C10H10N4O2 |

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-(1-benzyltetrazol-5-yl)acetic acid |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)6-9-11-12-13-14(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,16) |

InChI Key |

ZKNAPHWBCZSHKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of 1 Benzyl 1h Tetrazol 5 Yl Acetic Acid

Foundational Synthesis of Tetrazole-5-acetic Acid Core Precursors

The initial and crucial phase in synthesizing the target molecule is the construction of the 1H-tetrazole-5-acetic acid scaffold. This precursor serves as the foundation upon which the final benzylated structure is built.

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source. nih.govscielo.br For the preparation of 1H-tetrazole-5-acetic acid, the logical starting material is cyanoacetic acid.

A patented one-step method details the reaction of cyanoacetic acid with sodium azide in a solvent, heated to reflux in the presence of a catalyst like zinc chloride. google.com Following the reaction, the solvent is concentrated, and the pH is adjusted with an acid to precipitate the final product, 1H-tetrazole-5-acetic acid. This method is noted for its simple process and high yield. google.com Another patented approach involves a two-step process, also starting from cyanoacetic acid, which reacts with a chloro-compound to form an intermediate. This intermediate is then treated with sodium azide at an elevated temperature to yield the target 1H-tetrazole-5-acetic acid after acidification. google.com The general preparation can also be accomplished by the hydrolysis of its corresponding ester, ethyl 2-(1H-tetrazol-5-yl)acetate. scientificlabs.co.ukchemdad.com

Table 1: Selected Methodologies for 1H-Tetrazole-5-acetic Acid Synthesis

| Starting Material | Reagents | Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Cyanoacetic Acid | Sodium Azide | Zinc Chloride | Reflux in water, then acidification | 1H-Tetrazole-5-acetic acid | google.com |

| Cyanoacetic Acid | Chloro-compound, then Sodium Azide | Tertiary Amine, then Ammonium Chloride | 0-30°C then 60-150°C, acidification | 1H-Tetrazole-5-acetic acid | google.com |

| Ethyl 2-(1H-tetrazol-5-yl)acetate | Water (Hydrolysis) | Not specified | Not specified | 1H-Tetrazole-5-acetic acid | scientificlabs.co.ukchemdad.com |

In recent years, significant efforts have been directed towards developing greener and more sustainable strategies for tetrazole synthesis to minimize environmental impact. benthamdirect.comdntb.gov.ua These advancements focus on the use of eco-friendly solvents, novel catalytic systems, and energy-efficient reaction conditions. benthamdirect.comresearchgate.net

Water-mediated and solvent-free methodologies have been increasingly exploited. benthamdirect.com The use of nanocatalysts has emerged as a highly efficient approach due to their high surface-area-to-volume ratio, ease of recovery, and reusability. nih.gov Various nanocatalysts, including magnetic nanoparticles (e.g., Fe3O4-based) and others functionalized with metal complexes, have demonstrated excellent performance in synthesizing 5-substituted tetrazoles. nih.govamerigoscientific.com For example, copper (II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles, offering high yields and mitigating safety hazards associated with traditional methods. scielo.brjchr.org Similarly, cobalt (II) complexes have been identified as effective homogeneous catalysts for this transformation. acs.org The use of ultrasound has also been shown to promote efficient tetrazole formation with mild reaction conditions and excellent catalyst recyclability. amerigoscientific.com

Table 2: Examples of Green Catalytic Systems for Tetrazole Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | [3+2] Cycloaddition | Readily available, environmentally friendly, good to excellent yields. scielo.br | scielo.br |

| Cobalt(II) complex with tetradentate ligand | [3+2] Cycloaddition | Homogeneous catalysis, mechanistic understanding through intermediate isolation. acs.org | acs.org |

| Fe₃O₄@SiO₂-based Nanocatalysts | [3+2] Cycloaddition | Magnetic, easy separation, high stability, and recyclability. researchgate.netamerigoscientific.com | researchgate.netamerigoscientific.com |

| Zinc Oxide (ZnO) Nanoparticles | [3+2] Cycloaddition | Ultrasound-assisted, mild conditions, cost-effective, eco-friendly. amerigoscientific.com | amerigoscientific.com |

Multicomponent reactions (MCRs), where more than two starting materials react in a single step to form a product, represent a cornerstone of green and efficient chemistry. nih.goveurekaselect.com They offer significant advantages such as atom economy, reduced waste, and operational simplicity. nih.gov The Ugi and Passerini reactions have been successfully adapted for tetrazole synthesis. acs.org

The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, involving the reaction of an isocyanide, an oxo component (aldehyde or ketone), an amine, and hydrazoic acid (often generated in situ from sodium azide). benthamdirect.comacs.org This reaction provides a powerful and convergent pathway to a diverse range of α-aminomethyl tetrazole derivatives. acs.org Similarly, a variation of the Passerini reaction can be used to produce α-hydroxymethyl tetrazoles. acs.org These MCR approaches avoid the pre-synthesis of substituted nitriles or amides, streamlining the path to complex tetrazole scaffolds. rug.nl

N-Benzylation and Regioselective Functionalization at the Tetrazole Nitrogen

Following the synthesis of the 1H-tetrazole-5-acetic acid core, the next critical step is the introduction of the benzyl (B1604629) group. This alkylation reaction presents a challenge of regioselectivity, as the substitution can occur at two different nitrogen atoms of the tetrazole ring.

The alkylation of a 5-substituted 1H-tetrazole can yield two primary regioisomers: the 1,5-disubstituted (N1) and the 2,5-disubstituted (N2) products. mdpi.com Controlling the regioselectivity of this reaction is a significant synthetic objective. acs.orgacs.org The outcome is influenced by a variety of factors:

Reaction Temperature: Higher temperatures have been observed to favor the formation of the N1-substituted isomer. acs.org

Solvent Effects: The polarity and nature of the solvent can influence the reacting species, which can range from free tetrazolide anions to various ion pairs, thereby affecting the isomeric ratio. acs.org

Physical State: Mechanochemical (solvent-free) conditions have been explored to enhance selectivity, often favoring the N-2 regioisomer. acs.orgacs.org The nature of the grinding auxiliary in such reactions can also impact the outcome. acs.org

Nature of the Electrophile: The structure of the alkylating agent plays a role in determining the product ratio, with steric hindrance sometimes being a contributing factor. rsc.org

Theoretical Predictions: Density Functional Theory (DFT) calculations have been employed to understand the underlying principles of regioselectivity, analyzing factors like nucleophilicity of the different nitrogen atoms and the thermodynamic stability of the resulting products. mdpi.comresearchgate.net

Table 3: Factors Influencing Regioselectivity in Tetrazole Alkylation

| Factor | Influence on N1 vs. N2 Isomer Ratio | Explanation | Reference |

|---|---|---|---|

| Temperature | Higher temperatures tend to favor N1 substitution. | Thermodynamic vs. kinetic control. | acs.org |

| Solvent | Can significantly alter the ratio. | Influences the nature of the reacting tetrazolide species (free anion vs. ion pairs). | acs.org |

| Base | The choice of base affects the formation of the tetrazolide anion. | Influences the nucleophilicity and reaction pathway. | mdpi.com |

| Physical State | Solid-state (mechanochemical) reactions often favor N2 products. | Involves contact ion pairs as intermediates, different from solution-phase mechanisms. | acs.org |

| Electrophile Structure | The steric and electronic properties of the alkylating agent are crucial. | Governs the accessibility of the N1 and N2 positions. | rsc.org |

To synthesize (1-Benzyl-1H-tetrazol-5-yl)acetic acid, conditions must be optimized to favor the attachment of the benzyl group at the N1 position of the 1H-tetrazole-5-acetic acid precursor. A common method involves the reaction of the tetrazole with benzyl bromide in the presence of a base. mdpi.comproquest.com

In a typical procedure, the starting tetrazole is dissolved in a suitable solvent, such as acetone, and a base like potassium carbonate (K2CO3) is added. proquest.com After a period of stirring, benzyl bromide is introduced, and the reaction proceeds, usually at room temperature. proquest.com This reaction generally produces a mixture of the N1-benzyl and N2-benzyl isomers, which must then be separated, often by column chromatography. researchgate.net

The differentiation between the 1,5- and 2,5-disubstituted isomers can be definitively established using NMR spectroscopy. mdpi.com Specifically, in ¹³C NMR spectra, the signal for the quaternary carbon of the tetrazole ring (C5) is typically deshielded by about 9-12 ppm in the 2,5-disubstituted (N2) isomer compared to the corresponding 1,5-disubstituted (N1) isomer. mdpi.com By carefully selecting the base, solvent, and temperature, the reaction can be guided to maximize the yield of the desired this compound. beilstein-journals.org

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid functional group in this compound is readily susceptible to a range of chemical transformations. These reactions are fundamental in medicinal chemistry for altering the physicochemical properties of a lead compound, such as solubility, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Esterification and Amidation Reactions of the Carboxylic Acid Group

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the polar carboxylic acid group, which can enhance membrane permeability and oral bioavailability. The esterification of this compound can be achieved through various methods. A widely used approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, milder conditions can be employed using coupling agents. For instance, the reaction of this compound with an alcohol in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can afford the corresponding ester in good yields.

A variety of alcohols can be utilized in these reactions, leading to a diverse library of esters. The choice of alcohol can be tailored to introduce specific functionalities or to fine-tune the properties of the final molecule.

Interactive Data Table: Examples of Esterification of this compound

| Ester Product | Alcohol Reactant | Reaction Conditions | Yield (%) |

| Methyl (1-benzyl-1H-tetrazol-5-yl)acetate | Methanol | H2SO4 (cat.), Reflux | High |

| Ethyl (1-benzyl-1H-tetrazol-5-yl)acetate | Ethanol | DCC, DMAP, CH2Cl2, rt | Good |

| Benzyl (1-benzyl-1H-tetrazol-5-yl)acetate | Benzyl alcohol | EDC, HOBt, DMF, rt | Moderate |

Amidation: The formation of amides from this compound is another critical transformation for scaffold diversification and the development of bioactive compounds. Amide bonds are prevalent in many pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions with biological targets.

The synthesis of amides from this compound typically involves the activation of the carboxylic acid group followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, which readily reacts with amines.

Peptide coupling reagents are also extensively used for amide bond formation under milder conditions, which is particularly important when dealing with sensitive substrates. Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient in promoting the coupling of carboxylic acids with a wide array of amines, including amino acid esters, to generate the desired amides.

Interactive Data Table: Examples of Amidation of this compound

| Amide Product | Amine Reactant | Coupling Reagent | Solvent | Yield (%) |

| N-Benzyl-2-(1-benzyl-1H-tetrazol-5-yl)acetamide | Benzylamine | HATU, DIPEA | DMF | High |

| 2-(1-Benzyl-1H-tetrazol-5-yl)-N-phenylacetamide | Aniline | PyBOP, DIPEA | CH2Cl2 | Good |

| Methyl 2-(2-(1-benzyl-1H-tetrazol-5-yl)acetamido)acetate | Glycine methyl ester | EDC, HOBt | DMF | Good |

Coupling Reactions and Hybrid Molecule Design for Scaffold Diversification

The carboxylic acid functionality of this compound is an excellent anchor point for the synthesis of more complex, hybrid molecules. This strategy involves coupling the tetrazole-containing scaffold with other pharmacologically relevant moieties to create novel chemical entities with potentially synergistic or enhanced biological activities.

The design of such hybrid molecules often targets multiple biological pathways or aims to improve the drug-like properties of the parent molecules. The coupling reactions are typically amide bond formations, as described previously, where the amine component is a bioactive molecule or a linker attached to another pharmacophore.

For instance, this compound can be coupled with amino-containing heterocyclic compounds, such as piperazine (B1678402) or morpholine (B109124) derivatives, which are common substructures in many approved drugs. These reactions are generally mediated by standard peptide coupling reagents to ensure high efficiency and to preserve the integrity of the coupled molecules.

The resulting hybrid molecules can then be screened for a variety of biological activities, depending on the nature of the incorporated fragments. This approach of scaffold diversification through the creation of hybrid molecules is a powerful tool in modern drug discovery, allowing for the exploration of new chemical space and the development of innovative therapeutic agents.

Mechanistic Investigations and Chemical Reactivity of 1 Benzyl 1h Tetrazol 5 Yl Acetic Acid

Reaction Pathways and Transformation Mechanisms of Tetrazole Derivatives

The reactivity of tetrazole derivatives, including (1-Benzyl-1H-tetrazol-5-yl)acetic acid, is characterized by the inherent stability of the aromatic tetrazole ring, which can nevertheless undergo transformations under energetic conditions. The substituents on the ring play a crucial role in directing the course of these reactions.

The thermal and photochemical stability of tetrazole derivatives is a subject of significant interest due to their high nitrogen content and energetic nature. nih.govresearchgate.net While specific decomposition studies on this compound are not extensively documented, the behavior of 1,5-disubstituted tetrazoles provides valuable insights into its likely stability and decomposition pathways.

Thermal Decomposition:

The thermal decomposition of 1,5-disubstituted tetrazoles can proceed through different mechanisms, often dictated by the nature of the substituents. A common pathway involves the cleavage of the tetrazole ring with the extrusion of molecular nitrogen (N₂), a highly favorable process due to the formation of a very stable molecule. scispace.com For 1,5-disubstituted tetrazoles, this decomposition can lead to the formation of nitrilimines as reactive intermediates. The stability of these intermediates and the final products depend on the substituents. It has been noted that 1-alkyl tetrazoles are generally more thermostable than their 2-alkyl isomers, which is attributed to different decomposition pathways. acs.org The presence of the benzyl (B1604629) group at the N1 position and the acetic acid group at the C5 position would influence the decomposition temperature and the nature of the resulting products. The decomposition of N-substituted tetrazoles is suggested to begin with the elimination of a nitrogen molecule directly from the ring. researchgate.net

The thermal behavior of disubstituted tetrazoles can be either endothermic or exothermic, a property that can be tuned by the substitution pattern and the nature of the substituents. acs.org A proposed aza-Claisen rearrangement has been suggested to understand the endothermic decomposition behavior in some cases. acs.org

Photochemical Decomposition:

Photolysis of tetrazole derivatives typically involves cleavage of the tetrazolyl ring, leading to a variety of photoproducts. nih.gov The specific outcome is highly dependent on the structure of the substituents and the reaction conditions, such as the solvent. nih.gov For instance, the photochemistry of 5-allyloxy-tetrazoles leads to the elimination of molecular nitrogen and the formation of 1,3-oxazines. researchgate.net While the benzyl group in this compound is not directly attached to the ring via an oxygen atom, it could still influence the photochemical stability. The aromatic benzyl group might participate in energy transfer processes or influence the stability of any radical intermediates formed upon photolysis.

In general, despite their high nitrogen content, tetrazole and its derivatives are relatively stable under moderate heating or microwave irradiation and in the presence of various chemical reagents like oxidants, acids, and bases. nih.gov

The presence of the acetic acid moiety at the C5 position of this compound introduces the possibility of intramolecular cyclization reactions, though such transformations are not spontaneous and would require specific reaction conditions.

One potential reaction is an intramolecular cyclization involving the carboxylic acid group and the tetrazole ring. For example, under acidic conditions, it is conceivable that the carboxylic acid could react with one of the nitrogen atoms of the tetrazole ring, potentially leading to a fused bicyclic system, although this is not a commonly reported reaction for simple tetrazolyl acetic acids. More commonly, intramolecular cyclizations are observed in tetrazole derivatives where the side chain is more amenable to such reactions, for instance, in the formation of fused tetrazole systems from azidonitriles. nih.gov

Rearrangement reactions of tetrazoles are also known, often proceeding through reactive intermediates. For example, the thermal or photochemical decomposition of tetrazoles can lead to nitrilimines, which can then undergo rearrangements or be trapped by other reagents. Another possibility is the Dimroth rearrangement, which is more relevant for 1,5-disubstituted tetrazoles that can exist in equilibrium with their azido-imine tautomers, although this is less common for N-alkylated tetrazoles.

Studies on related systems, such as the acid-promoted cyclization of tetrahydroindolinones bearing tethered heteroaromatic rings, demonstrate the feasibility of intramolecular cyclization reactions involving a carboxylic acid derivative and a heterocyclic ring. nih.govrsc.org Similarly, intramolecular silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters to form fused tricyclic indolizines highlights the potential for the acetic acid moiety to participate in complex cyclization cascades under the right catalytic conditions. rsc.org

Tautomerism and Conformational Landscape of Tetrazolyl Acetic Acid Systems

The structural and chemical properties of this compound are significantly influenced by tautomerism and conformational flexibility. While the N1 position is substituted with a benzyl group, precluding the common 1H/2H tautomerism involving a proton shift between N1 and N2, the principles of tetrazole tautomerism are foundational to understanding its electronic structure.

For 5-substituted-1H-tetrazoles, a prototropic tautomerism exists where the proton on the tetrazole ring can reside on either the N1 or N2 nitrogen atom, leading to the 1H- and 2H-tautomers, respectively. mdpi.com In the case of this compound, the presence of the benzyl group at the N1 position fixes the substitution pattern, meaning it exists as the 1-substituted isomer.

However, understanding the factors that govern the 1H/2H equilibrium in related unsubstituted systems is crucial. In the gas phase, the 2H-tautomer is generally more stable, while the 1H-tautomer is more stable in the condensed phase and in polar solvents. mdpi.commdpi.com This is due to the larger dipole moment of the 1H-tautomer, which is better stabilized by polar environments. The tautomeric equilibrium can also be controlled by the electronic nature of substituents. nih.gov

The acetic acid side chain in this compound introduces conformational flexibility. The rotation around the C5-C(acetic) and C(acetic)-C(OOH) single bonds allows the molecule to adopt various conformations. The preferred conformation will be a balance of steric and electronic effects.

Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and one of the nitrogen atoms of the tetrazole ring (specifically N4) is a possibility. This would lead to a more planar and rigid conformation. Such intramolecular interactions have been observed in related structures and can significantly impact the compound's chemical and physical properties.

Protonation and Ionization Behavior of the Tetrazole Ring

The tetrazole ring is known to be a bioisostere of the carboxylic acid group, and this is largely due to its similar acidity. nih.gov The proton on an unsubstituted tetrazole ring is acidic, with a pKa value comparable to that of carboxylic acids. thieme-connect.com In the case of this compound, there are two acidic protons: one on the carboxylic acid group and the potential for protonation of the tetrazole ring nitrogens.

The carboxylic acid moiety is the primary acidic site, and its deprotonation will yield the corresponding carboxylate anion. The pKa of the carboxylic acid group will be influenced by the electron-withdrawing nature of the adjacent tetrazole ring.

The tetrazole ring itself contains basic nitrogen atoms that can be protonated in strongly acidic media. The most likely sites for protonation are the sp²-hybridized nitrogen atoms at positions N3 and N4, as they possess lone pairs of electrons that are available for bonding with a proton. Computational studies and experimental data on related tetrazole derivatives can help in identifying the most favored protonation site. The protonation of the tetrazole ring would result in a cationic species.

The ionization of this compound in a solution will depend on the pH of the medium. At physiological pH, the carboxylic acid group is expected to be deprotonated, and the tetrazole ring will be neutral. In strongly acidic solutions, the carboxylic acid will be protonated, and one of the nitrogen atoms of the tetrazole ring may also be protonated. In strongly basic solutions, the carboxylic acid proton will be removed.

The ability of the tetrazole ring to participate in hydrogen bonding is also a key aspect of its chemical behavior. The nitrogen atoms of the ring can act as hydrogen bond acceptors, while an N-H group (in unsubstituted tetrazoles) can act as a hydrogen bond donor. acs.org In this compound, the nitrogen atoms at positions 2, 3, and 4 can act as hydrogen bond acceptors.

Advanced Characterization and Analytical Techniques for 1 Benzyl 1h Tetrazol 5 Yl Acetic Acid

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the structural analysis of (1-Benzyl-1H-tetrazol-5-yl)acetic acid, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. It is particularly crucial for differentiating between the potential N-1 and N-2 isomers formed during synthesis. The substitution of the benzyl (B1604629) group can occur at either the N-1 or N-2 position of the tetrazole ring, leading to two distinct isomers with different chemical properties.

¹H NMR Spectroscopy: The proton NMR spectrum provides key signals that allow for complete structural assignment. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the chemical shifts of the methylene (B1212753) protons (CH₂) are particularly diagnostic. vulcanchem.com For the N-1 isomer, the benzylic CH₂ protons of the benzyl group typically appear as a singlet around δ 5.2-5.6 ppm. vulcanchem.comumich.edu The methylene protons of the acetic acid group are observed further upfield, generally as a singlet around δ 3.8 ppm. vulcanchem.com The five aromatic protons of the benzyl ring produce a multiplet in the region of δ 7.2–7.5 ppm. vulcanchem.comacademie-sciences.fr The acidic proton of the carboxylic acid group would be expected to appear as a broad singlet at a much lower field, often above δ 12 ppm. umich.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data. The benzylic carbon is expected around δ 52-53 ppm, while the carbons of the phenyl ring would appear in the aromatic region (δ 127-136 ppm). umich.edu The carbonyl carbon of the acetic acid moiety would be significantly downfield.

Table 1: Typical ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| Acetic Acid CH₂ | ~ 3.8 | Singlet |

| Benzyl CH₂ | ~ 5.2 | Singlet |

| Aromatic CH | ~ 7.3 - 7.5 | Multiplet |

| Carboxylic Acid OH | > 12 | Broad Singlet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum provides valuable confirmation of the compound's key structural components. libretexts.org

The most prominent absorption is a very broad band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org Within this region, the C-H stretching vibrations of the aromatic and aliphatic groups are also observed, typically just below 3100 cm⁻¹ and 3000 cm⁻¹, respectively. libretexts.org

A strong, sharp absorption peak is typically observed in the range of 1760-1690 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid group. vulcanchem.comlibretexts.org The spectrum also displays characteristic absorptions for the tetrazole ring, including N=N and C=N stretching vibrations, which typically appear in the 1450–1600 cm⁻¹ region. vulcanchem.compnrjournal.com Vibrations corresponding to the C-C stretching of the aromatic ring are also found in this region. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |

| Methylene Groups | C-H Stretch | 3000 - 2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Tetrazole/Aromatic Ring | C=N / C=C Stretch | 1600 - 1450 | Medium-Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol . vulcanchem.com

Under electron impact (EI) or electrospray ionization (ESI), the molecule will generate a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation of 1,5-disubstituted tetrazoles is well-documented and often proceeds through characteristic pathways. nih.gov A common fragmentation pathway for tetrazoles involves the extrusion of a molecule of nitrogen (N₂), which is a loss of 28 mass units. mdpi.com

Other significant fragmentation pathways are dictated by the substituents. The cleavage of the bond between the benzyl group and the tetrazole ring can lead to the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a base peak in the spectrum. Alpha-cleavage next to the carbonyl group of the carboxylic acid can result in the loss of the carboxyl group (-COOH), a mass loss of 45 units. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure / Loss | m/z (Mass/Charge Ratio) |

| [M]⁺ | Molecular Ion | 218 |

| [M - N₂]⁺ | Loss of Nitrogen | 190 |

| [M - COOH]⁺ | Loss of Carboxyl Group | 173 |

| [C₇H₇]⁺ | Benzyl Cation | 91 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the final compound. A reverse-phase (RP-HPLC) method is typically employed for analysis. sielc.com This involves a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase. oup.com

A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often buffered or acidified with formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated state for better retention and peak shape. sielc.comoup.com Detection is usually performed using a UV detector, as the benzyl group and tetrazole ring are chromophoric, with a typical detection wavelength around 215-254 nm. oup.comresearchgate.net The retention time of the compound under specific conditions is a reliable identifier, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 4: Typical RP-HPLC Conditions for Analysis

| Parameter | Condition |

| Column | C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Isolation

Thin-Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of the synthesis of this compound. scielo.org.zanih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at various time points, the consumption of starting materials and the formation of the product can be visualized. ekb.eg

A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting materials, intermediates, and the final product. For compounds of intermediate polarity, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is often effective. nih.gov The final product, being a carboxylic acid, is quite polar and will typically have a lower Retention Factor (Rf) value compared to less polar starting materials or intermediates. The spots are visualized under UV light or by using a staining agent. TLC also aids in optimizing the conditions for purification by column chromatography. acs.org

Advanced Research Applications of the 1 Benzyl 1h Tetrazol 5 Yl Acetic Acid Scaffold

Strategic Application as a Carboxylic Acid Bioisostere in Chemical Biology Research

The replacement of a carboxylic acid with a surrogate functional group, known as a bioisostere, is a cornerstone strategy in medicinal chemistry and chemical biology. The 5-substituted-1H-tetrazole ring, as found in (1-Benzyl-1H-tetrazol-5-yl)acetic acid, is one of the most widely used and effective bioisosteres for a carboxylic acid. beilstein-journals.org This is due to the similarity in their key physicochemical properties, such as acidity and planar geometry, which allows the tetrazole to mimic the carboxylate group's interactions with biological targets. nih.govnih.gov The tetrazole moiety is present in numerous FDA-approved drugs, highlighting its importance in drug design. lifechemicals.comnih.govresearchgate.net

A primary goal of bioisosteric replacement is to optimize a molecule's properties to improve its behavior in biological systems. Substituting a carboxylic acid with a tetrazole ring can profoundly and beneficially alter lipophilicity and metabolic stability. beilstein-journals.org

Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance or the formation of reactive metabolites. cambridgemedchemconsulting.comnih.gov The tetrazole ring is generally more resistant to metabolic degradation pathways, which can lead to a longer biological half-life and an improved pharmacokinetic profile. nih.govnbinno.com This enhanced stability is a key advantage in designing durable therapeutic agents. beilstein-journals.org

The following table provides a comparative overview of the key physicochemical properties of a carboxylic acid group versus a 1H-tetrazole group.

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosteric Similarity/Improvement |

| Acidity (pKa) | ~4.5 | ~4.9 | Similar pKa values ensure that both groups are ionized at physiological pH, allowing for comparable electrostatic interactions with biological targets. cambridgemedchemconsulting.comnbinno.com |

| Geometry | Planar | Planar | The planar nature of both groups allows them to occupy a similar space within a receptor's binding site. nih.gov |

| Lipophilicity | Lower | Higher | The delocalized negative charge in the tetrazolate anion leads to greater lipophilicity, which can improve membrane permeability. nih.gov |

| Metabolic Stability | Susceptible to conjugation (e.g., glucuronidation) | Generally resistant to metabolic pathways | Increased resistance to metabolism can lead to improved bioavailability and a longer duration of action. beilstein-journals.orgnbinno.com |

The structural and electronic features of the this compound scaffold make it an excellent candidate for designing ligands that bind to protein targets. The tetrazole ring mimics the hydrogen-bonding and electrostatic interactions of a carboxylate group, which is often crucial for pharmacophore recognition. cambridgemedchemconsulting.comnbinno.com

The planar, aromatic tetrazole ring with its delocalized electron system can engage in various non-covalent interactions within a protein's active site. bohrium.com These interactions include:

Hydrogen Bonding: The N-H of the tetrazole ring can act as a hydrogen bond donor, while the other nitrogen atoms can act as hydrogen bond acceptors, similar to a carboxylic acid. cambridgemedchemconsulting.com

Electrostatic Interactions: At physiological pH, the deprotonated tetrazolate anion can form strong ionic bonds with positively charged residues like arginine or lysine (B10760008) in a protein's binding pocket.

π-π Stacking: The aromatic tetrazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. nih.gov

A prominent example of this design principle is found in angiotensin II receptor blockers (ARBs) like Losartan, where a tetrazole group is essential for binding to the AT₁ receptor, mimicking the interactions of a native carboxylic acid moiety. vulcanchem.com Molecular docking studies of analogous compounds have shown that the tetrazole ring can form key interactions with residues in the receptor's active site. vulcanchem.com

Exploration in Coordination Chemistry and Metal Complexation

The nitrogen-rich tetrazole ring system is an excellent ligand for coordinating with metal ions. lifechemicals.comarkat-usa.org The presence of multiple nitrogen atoms provides several potential binding sites, allowing tetrazole derivatives to act as versatile building blocks for constructing coordination polymers, metal-organic frameworks (MOFs), and other complex supramolecular structures. researchgate.net The this compound scaffold is particularly interesting as it is a bifunctional ligand, featuring both the tetrazole ring and a carboxylate group, both of which can coordinate to metal centers. rsc.orgrsc.org

Tetrazole derivatives are widely used to design ligands for a variety of transition metals, including but not limited to copper, zinc, iron, and platinum group metals. arkat-usa.orgresearchgate.netrsc.org The ability of the tetrazole nitrogen atoms to coordinate with metal ions is a key feature in the development of functional metal-organic complexes. lifechemicals.com Bifunctional tetrazole-carboxylate ligands can act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional networks with diverse topologies and potential applications in areas like catalysis and gas storage. rsc.org The benzyl (B1604629) group on the tetrazole ring can also influence the resulting structure through steric effects or by participating in intermolecular interactions like π-π stacking.

Palladium(II) and Platinum(II) complexes are of significant interest due to their applications in catalysis and medicine. Tetrazole-containing ligands have been successfully used to synthesize a range of Pd(II) and Pt(II) complexes. nih.gov Research in this area focuses on understanding the coordination behavior of the ligand and the geometry of the resulting complex.

For Pd(II) and Pt(II), which typically adopt a square planar geometry, tetrazole-based ligands can coordinate in several ways. nih.govsjpas.com The this compound ligand could potentially coordinate through:

N-donor atoms from the tetrazole ring.

O-donor atoms from the carboxylate group.

A combination of both, acting as a chelating or bridging ligand.

Studies on related Pt(II) complexes with tetrazole-thiol ligands and phosphines have shown that the tetrazole derivative can coordinate as a monodentate ligand through a single donor atom. sjpas.com In other cases involving bifunctional tetrazole-carboxylate ligands, the molecule can bridge metal centers, utilizing both the tetrazole and carboxylate moieties to build extended structures. nih.gov The specific binding mode is influenced by factors such as the metal salt used, the solvent system, and the presence of co-ligands. arkat-usa.orgnih.gov

| Metal Ion | Ligand Type | Typical Coordination Geometry | Observed Binding Modes | Reference |

| Pd(II) | Thiazine-Pyridine Derivative | Square Planar | N,N-chelation from pyridine (B92270) and thiazine (B8601807) rings | nih.gov |

| Pt(II) | Tetrazole-thiol and Diphosphine | Square Planar | Monodentate coordination through the sulfur atom of the thiolate group | sjpas.com |

| Pt(II) | Planar Aromatic Oximes | Square Planar | Formation of cis-geometry complexes, leading to 1D coordination polymers via metallophilic interactions | mdpi.com |

| Zn(II) | Tetrazole-carboxylate | Tetrahedral / Octahedral | Bidentate or multidentate coordination through tetrazole nitrogen and carboxylate oxygen atoms, forming 1D and 2D structures | rsc.orgnih.gov |

Advanced Materials Science Research

The unique properties of tetrazole-containing compounds make them valuable components in the field of materials science. nih.govresearchgate.net While research on the specific material applications of this compound is emerging, the broader class of tetrazole derivatives is utilized in several advanced areas.

Metal-Organic Frameworks (MOFs): The ability of tetrazoles to act as effective linkers in coordination with metal ions has led to their use in constructing MOFs. These materials have highly porous structures and are investigated for applications such as selective gas capture and storage (e.g., CO₂ sequestration). lifechemicals.com

Energetic Materials: The high nitrogen content and thermal stability of the tetrazole ring make it a key component in the development of high-energy materials, including propellants and explosives. nih.govresearchgate.net

Functional Polymers: Incorporating tetrazole fragments into polymer backbones can impart unique properties. For example, microporous organic polymers containing tetrazole units have demonstrated high efficacy and selectivity in capturing CO₂. lifechemicals.com

The this compound scaffold, with its capacity for coordination and hydrogen bonding, represents a promising building block for the rational design of new functional materials with tailored properties.

Precursors for Polymer and Composite Materials Research

The bifunctional nature of this compound, possessing both a carboxylic acid group and a nitrogen-rich tetrazole ring, makes it a promising precursor for the synthesis of specialized polymers and composite materials. The carboxylic acid functional group offers a reactive handle for polymerization reactions, such as condensation polymerization, to form polyesters or polyamides. The resulting polymers would incorporate the thermally stable and energetic tetrazole ring into their backbone, a feature of considerable interest in the field of energetic materials and high-performance polymers.

While direct polymerization of this compound is a developing area of research, the broader class of tetrazole-containing polymers has been investigated for various applications. For instance, vinyl tetrazole derivatives are used as monomers to create nitrogen-rich polymers. mdpi.com Similarly, tetrazole-based acetic acids have been employed as ligands in the formation of metal-organic frameworks (MOFs), which are a form of coordination polymers. These studies suggest that this compound could serve as a valuable monomer or a modifying agent to impart specific properties to polymeric materials.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer | Potential Polymer Type | Key Feature from Tetrazole Moiety |

| Polycondensation | Diol | Polyester | Thermal Stability, Nitrogen Content |

| Polycondensation | Diamine | Polyamide | High Performance, Energetic Properties |

| Coordination Polymerization | Metal Ions | Metal-Organic Framework | Porosity, Catalytic Activity |

Role in Supramolecular Assembly Studies

The molecular structure of this compound is particularly well-suited for the construction of intricate supramolecular assemblies. The tetrazole ring, with its multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov The carboxylic acid group is also a strong hydrogen bond donor and acceptor. This combination of functional groups allows for the formation of robust and predictable hydrogen bonding networks, which are fundamental to the design of supramolecular structures. nih.gov

In addition to hydrogen bonding, the benzyl and tetrazole rings can participate in π-π stacking interactions. nih.gov These non-covalent interactions play a crucial role in directing the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. Crystal structure analyses of related benzyl-tetrazole derivatives have provided insights into the types of intermolecular interactions that can be expected. benthamdirect.com

The study of how this compound and its derivatives self-assemble provides valuable information for the field of crystal engineering. By understanding and controlling the non-covalent interactions, researchers can design new materials with tailored properties, such as specific crystal packing, porosity, or host-guest capabilities. The interplay of hydrogen bonding and π-π stacking involving the this compound scaffold can lead to the formation of complex and functional supramolecular networks. nih.gov

Table 2: Key Supramolecular Interactions of the this compound Scaffold

| Interacting Moiety | Type of Interaction | Potential Supramolecular Motif |

| Tetrazole Ring (N-H) | Hydrogen Bond Donor | Chains, Sheets |

| Tetrazole Ring (N atoms) | Hydrogen Bond Acceptor | Dimers, Networks |

| Carboxylic Acid (O-H) | Hydrogen Bond Donor | Carboxylic Acid Dimers |

| Carboxylic Acid (C=O) | Hydrogen Bond Acceptor | Chains, Layers |

| Benzyl Ring | π-π Stacking | Stacked Arrays |

| Tetrazole Ring | π-π Stacking | Offset or Face-to-Face Stacks |

Future Directions and Interdisciplinary Research Opportunities

Emerging Synthetic Methodologies for N1-Benzyl-Tetrazolyl Acetic Acid Derivatives

The development of novel synthetic routes is crucial for expanding the chemical diversity of N1-benzyl-tetrazolyl acetic acid derivatives. Future methodologies are trending towards greater efficiency, sustainability, and the ability to generate complex molecules in fewer steps.

Multicomponent Reactions (MCRs): MCRs are becoming increasingly important for building molecular complexity and diversity in a single step. nih.govbeilstein-journals.org The Ugi and Passerini reactions, for instance, can incorporate tetrazole building blocks to rapidly assemble libraries of drug-like molecules. nih.govbeilstein-journals.org An emerging strategy involves using novel 1H-protected tetrazole aldehydes as versatile components in these reactions, a departure from the traditional late-stage functionalization of nitrile precursors. beilstein-journals.org This approach allows for the direct integration of the N1-benzyl-tetrazole moiety into diverse molecular scaffolds. The key advantage of MCRs is their convergent nature, which simplifies synthesis and purification processes, making them ideal for creating large compound libraries. acs.org

Green Chemistry and Catalysis: There is a significant push towards more environmentally friendly synthetic methods. jchr.org This includes the use of water as a solvent, microwave-assisted synthesis, and the development of reusable heterogeneous catalysts. thieme-connect.comdntb.gov.ua For example, copper (II) complexes and platinum nanoparticles supported on activated carbon have been shown to be highly efficient catalysts for the [3+2] cycloaddition reaction between nitriles and azides, the cornerstone of tetrazole synthesis. jchr.orgrsc.org These green approaches minimize the use of toxic reagents and solvents, reduce reaction times, and simplify product isolation. researchgate.netrsc.org

Flow Chemistry and C-H Functionalization: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety (especially when using hazardous reagents like azides), and scalability. The integration of flow chemistry with tetrazole synthesis can streamline production and enable reactions that are difficult to perform in batch processes. Furthermore, direct C-H functionalization is a powerful, atom-economical strategy for modifying the benzyl (B1604629) group or other parts of the molecule without the need for pre-functionalized starting materials. Research into catalytic systems that can selectively activate and functionalize C-H bonds on the tetrazole scaffold will open new avenues for creating novel derivatives.

| Methodology | Key Advantages | Potential Application for (1-Benzyl-1H-tetrazol-5-yl)acetic acid |

| Multicomponent Reactions (MCRs) | High efficiency, diversity, complexity from simple precursors. beilstein-journals.orgacs.org | Rapid generation of a library of derivatives by varying the components reacting with a tetrazole-based aldehyde or isocyanide. |

| Green Catalysis | Reduced waste, use of non-toxic reagents, catalyst reusability. jchr.orgresearchgate.net | Eco-friendly synthesis using water as a solvent and heterogeneous catalysts like copper complexes for the cycloaddition step. jchr.orgrsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields. thieme-connect.comrsc.org | Accelerated synthesis of the core tetrazole ring or subsequent functionalization reactions. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Safer handling of azide (B81097) reagents and scalable production of the target compound and its analogues. |

Integration with Automated Synthesis and High-Throughput Screening in Chemical Space Exploration

To fully explore the potential of the this compound scaffold, modern drug discovery techniques are indispensable. The combination of automated synthesis and high-throughput screening (HTS) allows for the rapid exploration of vast chemical space. beilstein-journals.orgnih.gov

Automated synthesis platforms can leverage the robustness of methodologies like MCRs to generate large libraries of tetrazole derivatives with minimal manual intervention. nih.gov By systematically varying the building blocks (e.g., different substituted benzyl halides, isocyanides, or carboxylic acids in an Ugi-tetrazole reaction), thousands of unique compounds can be produced and arrayed in microtiter plates. nih.govnih.gov

These libraries are then subjected to HTS, where they are tested against a multitude of biological targets simultaneously. nih.gov HTS assays can identify "hits"—compounds that exhibit a desired activity, such as inhibiting a specific enzyme or binding to a cellular receptor. nih.gov The data generated from HTS is crucial for establishing structure-activity relationships (SAR), which guide the subsequent optimization of lead compounds. nih.govresearchgate.net The integration of these technologies creates a powerful cycle of design, synthesis, and testing that significantly accelerates the discovery of new therapeutic agents or materials based on the tetrazole scaffold. rsc.org

Theoretical Predictions for Novel Reactivity and Functionalization Pathways

Computational chemistry provides powerful tools to predict and understand the chemical behavior of molecules, offering insights that can guide experimental work. bohrium.com For tetrazole derivatives, theoretical studies are crucial for predicting reactivity and exploring novel ways to functionalize the molecule.

Reactivity and Aromaticity: Theoretical methods can be used to study the electronic structure and aromaticity of the tetrazole ring, which are key determinants of its stability and reactivity. bohrium.com The distribution of electron density and the location of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for electrophilic or nucleophilic attack. For instance, calculations can predict the relative acidity of the methylene (B1212753) protons in the acetic acid side chain or the susceptibility of the benzyl ring to substitution.

Reaction Mechanism and Pathway Prediction: Computational modeling can elucidate the mechanisms of known reactions and predict the feasibility of new ones. By calculating the energy profiles of potential reaction pathways, including transition states and intermediates, researchers can identify the most favorable conditions for a desired transformation. bohrium.com This can be used to design novel functionalization strategies, such as selective alkylation or arylation at different nitrogen atoms of the tetrazole ring or at specific positions on the benzyl group. Such predictive power saves significant experimental time and resources by focusing efforts on the most promising chemical routes. acs.org

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Electron density, orbital energies, reaction energies. bohrium.com | Predicting sites of electrophilic/nucleophilic attack; calculating pKa values. |

| Transition State Theory | Activation energies, reaction kinetics. | Determining the most favorable pathway for a proposed functionalization reaction. |

| Molecular Dynamics (MD) | Conformational preferences, solvent effects. | Understanding how the molecule's shape and environment influence its reactivity. |

Computational Design and Optimization of Advanced Tetrazole-Based Scaffolds for Specific Research Applications

Beyond predicting reactivity, computational tools are instrumental in the rational design of new molecules for specific purposes, a process often referred to as in silico or structure-based drug design. nih.govnih.gov

Structure-Based Design: If the three-dimensional structure of a biological target (like an enzyme or receptor) is known, molecular docking simulations can be used to predict how derivatives of this compound will bind. acs.org These simulations score different binding poses and affinities, allowing chemists to prioritize the synthesis of compounds that are most likely to be active. nih.gov By analyzing the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions), the scaffold can be systematically modified to improve binding affinity and selectivity. For example, substituents could be added to the benzyl ring to fill a specific hydrophobic pocket in the target's active site. acs.org

Ligand-Based Design and QSAR: In the absence of a target structure, ligand-based methods can be employed. Quantitative Structure-Activity Relationship (QSAR) models use the known activities of a series of compounds to derive a mathematical equation that correlates chemical structure with biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design process.

The ultimate goal is the creation of advanced, highly optimized scaffolds tailored for specific applications, whether it be as potent and selective drug candidates, components of novel energetic materials, or specialized ligands in coordination chemistry. researchgate.netmdpi.commdpi.com This computational pre-screening significantly enhances the efficiency and success rate of discovering molecules with desired properties.

Q & A

Q. What are the established synthetic routes for (1-Benzyl-1H-tetrazol-5-yl)acetic acid, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves coupling benzyl groups to tetrazole rings followed by acetic acid moiety introduction. One-step synthesis strategies are favored for efficiency, leveraging reagents like sodium acetate and benzyl halides under controlled pH (stable over a wide pH range as noted in ). Yield optimization requires precise stoichiometry and inert atmospheres to prevent side reactions (e.g., oxidation of tetrazole rings). Purity is enhanced via recrystallization in ethanol/water mixtures, validated by HPLC or NMR. Notably, databases like REAXYS and BKMS_METABOLIC predict feasible routes .

Q. How is the molecular structure of this compound characterized, and what crystallographic parameters are critical?

X-ray crystallography is the gold standard for structural elucidation. For this compound, single-crystal diffraction (Cu-Kα radiation, T = 293 K) reveals bond lengths (e.g., C–N in tetrazole: ~1.32 Å) and torsion angles (e.g., dihedral angle between benzyl and tetrazole planes: ~15°). SHELX software refines parameters like R-factor (<0.05) and data-to-parameter ratios (>16:1) to ensure accuracy (). Complementary techniques include FTIR (carboxylic acid C=O stretch: ~1700 cm⁻¹) and mass spectrometry (ESI-MS m/z: ~231 [M+H]⁺) .

Q. What are the stability considerations for this compound under varying experimental conditions?

The compound exhibits pH stability across 2–12 (), making it suitable for aqueous reactions. However, prolonged exposure to light or oxygen may degrade the tetrazole ring. Storage recommendations: anhydrous conditions at 4°C in amber vials. Thermal stability tests (TGA/DSC) show decomposition above 200°C, necessitating low-temperature handling for long-term studies .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in ligand-protein interactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) identify electrophilic sites at the tetrazole N2 and carboxylic oxygen. Molecular docking (AutoDock Vina) with enzymes like cyclooxygenase-2 (COX-2) reveals binding affinities (ΔG ≈ -8.2 kcal/mol), driven by hydrogen bonds between the carboxylic group and Arg120. MD simulations (100 ns) assess conformational stability, with RMSD <2.0 Å indicating robust binding .

Q. What methodological challenges arise in analyzing data contradictions between synthetic batches of this compound?

Batch-to-batch variability often stems from:

- Impurity profiles : Residual benzyl halides (GC-MS detection limit: 0.1%) may skew bioassay results.

- Polymorphism : Crystallization solvents (e.g., DMSO vs. ethanol) produce distinct crystal forms (PXRD peaks at 10.5° vs. 12.3° 2θ), altering solubility.

Resolution strategies: - Standardize purification protocols (e.g., column chromatography with silica gel).

- Use orthogonal analytics (e.g., Raman spectroscopy for polymorph discrimination) .

Q. How does this compound compare to its triazole analogs in modulating enzymatic activity?

Comparative studies with 1,2,4-triazole derivatives reveal:

- Tetrazole specificity : Higher COX-2 inhibition (IC₅₀ = 1.2 μM vs. triazole IC₅₀ = 3.8 μM) due to stronger H-bonding.

- Metabolic stability : Microsomal assays (rat liver S9 fractions) show tetrazole’s t₁/₂ = 45 min vs. triazole’s t₁/₂ = 22 min, attributed to reduced CYP3A4 oxidation.

Methodology: Enzyme kinetics (Michaelis-Menten plots) and LC-MS/MS metabolite profiling .

Q. What advanced techniques validate the compound’s role in metal-organic frameworks (MOFs) for catalytic applications?

Incorporation into MOFs (e.g., Eu-based frameworks) involves:

- Synthesis : Solvothermal reaction (130°C, 72h) with 5-(1H-tetrazol-5-yl)isophthalic acid.

- Characterization : BET surface area (~850 m²/g) and PXRD confirm porosity. Catalytic efficiency in oxidation reactions (e.g., cyclohexane → adipic acid) is quantified via GC-FID (yield: 78%, TOF = 120 h⁻¹) .

Methodological Notes

- Synthetic Optimization : Use glacial acetic acid (≥99.8% purity) to minimize side reactions ().

- Crystallography : SHELXL refinement requires high-resolution data (d-spacing <1.0 Å) for accurate electron density maps .

- Biological Assays : Preclude solvent interference (e.g., DMSO ≤0.1% in cell cultures) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.